

# Application Notes and Protocols: Taniborbactam Hydrochloride for Research Use

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                             |           |  |  |  |
|----------------------|-----------------------------|-----------|--|--|--|
| Compound Name:       | Taniborbactam hydrochloride |           |  |  |  |
| Cat. No.:            | B611150                     | Get Quote |  |  |  |

For Research Use Only. Not for use in diagnostic procedures.

## **Product Description**

Taniborbactam (formerly VNRX-5133) is a broad-spectrum  $\beta$ -lactamase inhibitor (BLI) belonging to the cyclic boronate class of compounds.[1][2][3] It is designed to be coadministered with a  $\beta$ -lactam antibiotic, such as cefepime, to overcome bacterial resistance mediated by  $\beta$ -lactamase enzymes.[1][4] Taniborbactam possesses a unique chemical structure that enables it to inhibit a wide range of  $\beta$ -lactamases, including both serine- $\beta$ -lactamases (SBLs) and metallo- $\beta$ -lactamases (MBLs).[2][5]

| Property          | Value                                                                                                                             |
|-------------------|-----------------------------------------------------------------------------------------------------------------------------------|
| IUPAC Name        | (3R)-3-[[2-[4-(2-<br>Aminoethylamino)cyclohexyl]acetyl]amino]-2-<br>hydroxy-3,4-dihydro-1,2-benzoxaborinine-8-<br>carboxylic acid |
| Molecular Formula | C19H28BN3O5                                                                                                                       |
| Molar Mass        | 389.26 g·mol−1                                                                                                                    |
| CAS Number        | 1613267-49-4                                                                                                                      |
| Synonyms          | VNRX-5133, VNRX5133                                                                                                               |



## **Mechanism of Action**

 $\beta$ -lactam antibiotics function by inhibiting penicillin-binding proteins (PBPs), which are essential for bacterial cell wall biosynthesis.[6][7] A primary mechanism of bacterial resistance is the production of  $\beta$ -lactamase enzymes that hydrolyze the  $\beta$ -lactam ring, inactivating the antibiotic. [6]

Taniborbactam overcomes this resistance by inhibiting a broad spectrum of these enzymes. It is a potent inhibitor of Ambler class A, C, and D serine- $\beta$ -lactamases, as well as class B metallo- $\beta$ -lactamases like Verona integron-encoded metallo- $\beta$ -lactamases (VIM) and New Delhi metallo- $\beta$ -lactamases (NDM).[1][3] Its mechanism involves forming a reversible, covalent bond with the active site of serine- $\beta$ -lactamases and acting as a competitive inhibitor for metallo- $\beta$ -lactamases.[5][8][9] By neutralizing these enzymes, taniborbactam restores the activity of its partner  $\beta$ -lactam antibiotic against multidrug-resistant Gram-negative bacteria.[5]





Click to download full resolution via product page

Caption: Mechanism of taniborbactam action.

## **Applications in Research**

**Taniborbactam hydrochloride** is a critical tool for research in antibiotic resistance and drug development. Its primary applications include:

- In Vitro Susceptibility Testing: Assessing the potency of β-lactam antibiotics in combination with taniborbactam against panels of clinically relevant, multidrug-resistant bacterial isolates.
- Enzyme Inhibition Assays: Characterizing the kinetics of  $\beta$ -lactamase inhibition to determine parameters like  $K_i$  (inhibition constant) and  $k_2/K$  (acylation rate).[2]
- Resistance Mechanism Studies: Investigating the development of resistance to β-lactam/taniborbactam combinations, which may involve mutations in PBPs or porin channels.
   [10][11]
- In Vivo Efficacy Models: Evaluating the therapeutic potential of β-lactam/taniborbactam combinations in animal models of infection, such as murine thigh infection models.[1]

## Data Summary In Vitro Antimicrobial Activity

Taniborbactam significantly enhances the in vitro activity of cefepime against a wide range of Gram-negative pathogens, including those producing extended-spectrum  $\beta$ -lactamases (ESBLs), AmpC, and carbapenemases (KPC, NDM).

Table 1: In Vitro Activity of Cefepime-Taniborbactam against Enterobacterales and P. aeruginosa



| Organism<br>(Resistance<br>Phenotype)                                                 | Cefepime<br>MIC <sub>90</sub> (µg/mL) | Cefepime-<br>Taniborbactam<br>MIC90 (µg/mL) | Fold<br>Reduction in<br>MIC <sub>90</sub> | Reference(s) |
|---------------------------------------------------------------------------------------|---------------------------------------|---------------------------------------------|-------------------------------------------|--------------|
| All<br>Enterobacterales                                                               | >64                                   | 0.25                                        | ≥256                                      | [2]          |
| KPC-producing<br>Enterobacteriace<br>ae                                               | 256                                   | 8                                           | 32                                        | [10]         |
| NDM-producing<br>Enterobacteriace<br>ae                                               | >256                                  | >256                                        | -                                         | [10]         |
| All P. aeruginosa                                                                     | 32                                    | 8                                           | 4                                         | [8]          |
| Carbapenem-<br>Resistant P.<br>aeruginosa                                             | >64                                   | 16                                          | ≥4                                        | [2]          |
| Note:<br>Taniborbactam<br>was tested at a<br>fixed<br>concentration of<br>4 µg/mL.[8] |                                       |                                             |                                           |              |

## **Pharmacokinetic Properties**

Pharmacokinetic studies in healthy adult volunteers have characterized the profile of intravenously administered taniborbactam.

Table 2: Single-Dose Pharmacokinetic Parameters of Taniborbactam in Healthy Adults



| Dose (mg) | C <sub>max</sub> (ng/mL) | AUC <sub>in</sub> f<br>(h·ng/mL) | t1/2 (h)   | Reference(s) |
|-----------|--------------------------|----------------------------------|------------|--------------|
| 62.5      | 3,398                    | 11,284                           | ~2.0 - 5.8 | [1]          |
| 125       | 6,867                    | 21,126                           | ~2.0 - 5.8 | [1]          |
| 250       | 13,383                   | 41,200                           | ~2.0 - 5.8 | [1]          |
| 500       | 25,600                   | 83,458                           | ~2.0 - 5.8 | [1]          |
| 750       | 36,983                   | 129,576                          | ~2.0 - 5.8 | [1]          |
| 1500      | 71,817                   | 263,422                          | ~2.0 - 5.8 | [1]          |

Abbreviations:

C<sub>max</sub>, maximum

plasma

concentration;

AUCinf, area

under the plasma

concentration-

time curve from

time zero to

infinity; t<sub>1</sub>/<sub>2</sub>,

terminal

elimination half-

life.[1]

Taniborbactam demonstrates dose-proportional pharmacokinetics with low intersubject variability.[1] It is primarily eliminated unchanged in the urine, with approximately 90% of the dose recovered as intact drug.[1][12]

## **Experimental Protocols**

## Protocol: Broth Microdilution MIC Assay for Cefepime-Taniborbactam

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of cefepime in combination with a fixed concentration of taniborbactam against a bacterial isolate,



following CLSI guidelines.



Click to download full resolution via product page



Caption: Workflow for MIC determination.

#### 5.1.1 Materials

- Taniborbactam Hydrochloride powder
- Cefepime powder
- Cation-Adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates
- · Bacterial isolate for testing
- 0.5 McFarland turbidity standard
- Sterile saline or water
- Spectrophotometer or densitometer
- Incubator (35°C ± 2°C)

#### 5.1.2 Procedure

- Inoculum Preparation: a. Select 3-5 well-isolated colonies of the test organism from an overnight agar plate. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10<sup>8</sup> CFU/mL). d. Prepare the final inoculum by diluting this suspension in CAMHB to achieve a final concentration of approximately 5 x 10<sup>5</sup> CFU/mL in the microtiter plate wells.
- Drug Solution Preparation: a. Prepare a stock solution of taniborbactam. For a final testing concentration of 4 μg/mL, prepare an intermediate solution in CAMHB that is double the final concentration (8 μg/mL). b. Prepare a stock solution of cefepime at a concentration appropriate for the desired dilution series (e.g., 1280 μg/mL for a final top concentration of 128 μg/mL).
- Plate Preparation: a. Add 50  $\mu$ L of the 8  $\mu$ g/mL taniborbactam solution to each well of the microtiter plate, excluding the growth control and sterility control wells. For these wells, add



50  $\mu$ L of plain CAMHB. b. In the first well of the cefepime dilution series, add 100  $\mu$ L of the appropriate cefepime stock solution. c. Perform 2-fold serial dilutions by transferring 50  $\mu$ L from each well to the next across the plate, discarding the final 50  $\mu$ L from the last well. This will leave 50  $\mu$ L in each well. d. Add 50  $\mu$ L of the final bacterial inoculum to each well (except the sterility control). This brings the total volume in each well to 100  $\mu$ L.

• Incubation and Reading: a. Cover the plates and incubate at 35°C for 16-20 hours in ambient air. b. After incubation, examine the plates for bacterial growth. The MIC is the lowest concentration of cefepime, in the presence of taniborbactam, that completely inhibits visible growth.

## **Troubleshooting and Considerations**

- Solubility: Prepare fresh stock solutions of taniborbactam for each experiment. Ensure complete dissolution before preparing dilutions.
- Stability: Taniborbactam is a boronic acid derivative and may be sensitive to pH and temperature. Follow manufacturer's storage recommendations.
- β-Lactamase Classes: Taniborbactam is a broad-spectrum inhibitor but shows weaker activity against certain MBLs, such as IMP-type enzymes.[2][9] Characterize the β-lactamases produced by test isolates for proper data interpretation.
- Resistance Development: Resistance to the cefepime-taniborbactam combination can emerge through mechanisms like alterations in PBP3.[11]





Click to download full resolution via product page

Caption: Taniborbactam's inhibitory spectrum.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. journals.asm.org [journals.asm.org]
- 2. VNRX-5133 (Taniborbactam), a Broad-Spectrum Inhibitor of Serine- and Metallo-β-Lactamases, Restores Activity of Cefepime in Enterobacterales and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and Pharmacokinetics of Taniborbactam (VNRX-5133) with Cefepime in Subjects with Various Degrees of Renal Impairment PMC [pmc.ncbi.nlm.nih.gov]
- 4. Taniborbactam Wikipedia [en.wikipedia.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Discovery of Taniborbactam (VNRX-5133): A Broad-Spectrum Serine- and Metallo-βlactamase Inhibitor for Carbapenem-Resistant Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. In Vitro Activity of Cefepime-Taniborbactam and Comparators against Clinical Isolates of Gram-Negative Bacilli from 2018 to 2020: Results from the Global Evaluation of Antimicrobial Resistance via Surveillance (GEARS) Program PMC [pmc.ncbi.nlm.nih.gov]
- 9. dev.venatorx.com [dev.venatorx.com]
- 10. academic.oup.com [academic.oup.com]
- 11. In vitro activity of the novel β-lactamase inhibitor taniborbactam (VNRX-5133), in combination with cefepime or meropenem, against MDR Gram-negative bacterial isolates from China PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]



• To cite this document: BenchChem. [Application Notes and Protocols: Taniborbactam Hydrochloride for Research Use]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611150#taniborbactam-hydrochloride-for-research-use-only-purchase]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com